
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of the isobutyl group and the hydroxyl group on the pyrrolidine ring makes it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry in the final product. For example, the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, can yield the target compound with high enantiomeric purity. The reaction conditions typically include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The choice of catalysts and solvents is crucial to achieving cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
相似化合物的比较
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol can be compared with other similar compounds to highlight its uniqueness:
Rel-(3R,4S)-4-aminopyrrolidin-3-ol: Similar in structure but with an amino group instead of an isobutyl group, leading to different reactivity and applications.
Rel-(3R,4S)-4-hydroxy-3-methylpyrrolidine:
Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol: Contains an allylamino group, making it suitable for different types of chemical reactions and biological studies .
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
(3R,4S)-4-(2-methylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI 键 |
LVMLUILSLURKRC-YUMQZZPRSA-N |
手性 SMILES |
CC(C)C[C@H]1CNC[C@@H]1O |
规范 SMILES |
CC(C)CC1CNCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


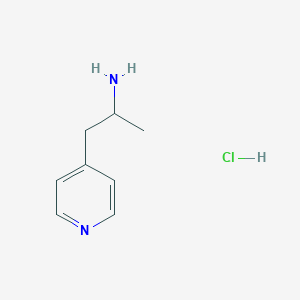
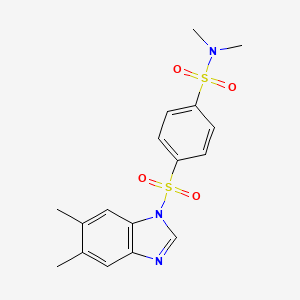

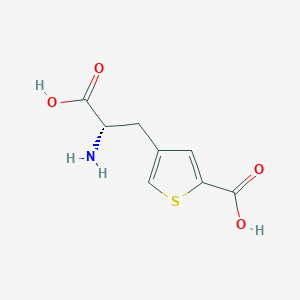
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
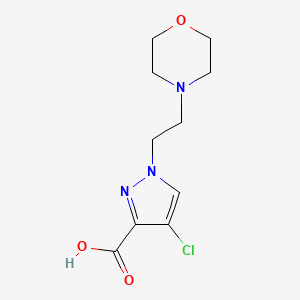
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)


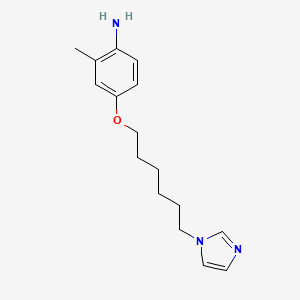

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
